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Compound of Interest

2-chloro-N-[2-(4-
Compound Name:

ethoxyphenoxy)ethyllacetamide
CAS No.: 929973-55-7

Cat. No.: B2401957

Get Quote

Executive Summary

CAS Number 34162-19-1, chemically identified as 2-Chloro-N-[2-(3,4-
diethoxyphenyl)ethyllacetamide, is a specialized organic intermediate primarily utilized in the
synthesis of isoquinoline-based alkaloids and pharmaceutical compounds.[1][2][3] It serves as
a critical electrophilic building block, featuring a reactive chloroacetyl moiety attached to a
phenethylamine scaffold. This structural arrangement makes it an ideal precursor for Bischler-
Napieralski cyclization reactions, yielding 1-chloromethyl-3,4-dihydroisoquinolines, which are
scaffolds for various antispasmodic and vasoactive agents.

This guide provides a comprehensive technical analysis of CAS 34162-19-1, detailing its
physicochemical properties, safety protocols, and experimental applications in drug discovery.

Physicochemical Profile

The following data consolidates experimental values and calculated properties for CAS 34162-
19-1.
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Value /| Description

Chemical Name

2-Chloro-N-[2-(3,4-
diethoxyphenyl)ethyllacetamide

Synonyms

N-(Chloroacetyl)-3,4-diethoxyphenethylamine;
2-Chloro-N-(3,4-diethoxyphenethyl)acetamide

Molecular Formula C14H20CINO3
Molecular Weight 285.77 g/mol
CAS Number 34162-19-1

Physical State

Solid (Crystalline Powder)

Melting Point 74-78 °C
- Soluble in DMSO, Methanol, Dichloromethane;
Solubility ) )
Sparingly soluble in water
InChl Key ZQUNBDHAPOPRLA-UHFFFAOYSA-N
MDL Number MFCD03964639

Biological & Synthetic Significance
Mechanism of Action & Utility

CAS 34162-19-1 is not typically a final active pharmaceutical ingredient (API) but a

functionalized intermediate. Its biological relevance lies in its transformation into

pharmacophores:

 |soquinoline Synthesis: The core utility is the formation of the isoquinoline ring system. The

electron-rich 3,4-diethoxy ring facilitates electrophilic aromatic substitution (cyclization).

o Alkylating Potential: The

-chloroamide group is a potent electrophile, capable of reacting with thiols or amines. This
property is exploited in medicinal chemistry to create covalent inhibitors or to attach the

phenethyl moiety to other scaffolds.
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Structural Pathway

The compound is synthesized via the N-acylation of 3,4-diethoxyphenethylamine with
chloroacetyl chloride. Subsequent treatment with a dehydrating agent (e.g., POCIs) induces
cyclization to form the dihydroisoquinoline core, a key structure in drugs like Drotaverine
(though Drotaverine itself uses a benzyl substituent, this analog allows for 1-chloromethyl
substitution).

Experimental Protocols
Protocol A: Synthesis of CAS 34162-19-1

Rationale: This protocol ensures high yield by controlling the exotherm of the acylation reaction
and scavenging the HCI byproduct.

Reagents:

3,4-Diethoxyphenethylamine (1.0 eq)

Chloroacetyl chloride (1.1 eq)

Triethylamine (TEA) (1.2 eq)

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

o Preparation: Dissolve 3,4-diethoxyphenethylamine (10 mmol) and TEA (12 mmol) in
anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (N2 or Ar). Cool
the solution to 0 °C using an ice bath.

» Addition: Add chloroacetyl chloride (11 mmol) dropwise over 20 minutes. Critical: Maintain
temperature <5 °C to prevent bis-acylation or polymerization.

e Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor
conversion via TLC (SiOz, 50% EtOAc/Hexanes) or LC-MS.

e Work-up: Quench with saturated NaHCOs solution (30 mL). Separate the organic layer and
wash with 1M HCI (to remove unreacted amine) followed by brine.
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 Purification: Dry over anhydrous Na=SOa, filter, and concentrate in vacuo. Recrystallize the
crude solid from Ethanol/Hexanes to obtain the target compound (Yield typically 85-90%).

Protocol B: Bischler-Napieralski Cyclization
(Downstream Application)

Rationale: Converts the linear amide into the bioactive isoquinoline heterocycle.

Reaction: Dissolve CAS 34162-19-1 (1.0 eq) in anhydrous toluene or acetonitrile.

Activation: Add Phosphorus oxychloride (POCIs, 3.0 eq) cautiously.

Reflux: Heat the mixture to reflux (80—-100 °C) for 2—4 hours. The solution typically darkens.

Isolation: Cool and evaporate volatiles. Basify carefully with NH4OH to precipitate the 1-
chloromethyl-6,7-diethoxy-3,4-dihydroisoquinoline intermediate.

Hazards and Safety (GHS Classification)

CAS 34162-19-1 is an alkylating agent and must be handled with strict safety adherence.

Signal Word:DANGER

Hazard Class H-Code Hazard Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Acute Toxicity (Dermal) H312 Harmful in contact with skin.
Skin Corrosion/Irritation H315 Causes skin irritation.

Causes serious eye damage.

Serious Eye Damage H318 )
(Irreversible effects)
Acute Toxicity (Inhalation) H332 Harmful if inhaled.
_ May cause respiratory
STOT - Single Exposure H335

irritation.

Precautionary Measures:
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o PPE: Wear nitrile gloves, lab coat, and chemical safety goggles (face shield recommended

due to H318).

» Engineering Controls: Always handle within a certified chemical fume hood to prevent

inhalation of dust/aerosols.

» First Aid: In case of eye contact, rinse immediately with water for 15+ minutes and seek

medical attention.

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of CAS 34162-19-1 and its conversion into an

isoquinoline scaffold.
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Figure 1: Synthetic workflow from amine precursor to isoquinoline scaffold via CAS 34162-19-

1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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